molecular formula C10H19ClO2S B2792389 4-Tert-butylcyclohexane-1-sulfonyl chloride CAS No. 1250593-78-2

4-Tert-butylcyclohexane-1-sulfonyl chloride

Cat. No.: B2792389
CAS No.: 1250593-78-2
M. Wt: 238.77
InChI Key: RJTDPWKVIGNKDW-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1-sulfonyl chloride (CAS 1250593-78-2) is a high-purity aliphatic sulfonyl chloride with the molecular formula C10H19ClO2S and a molecular weight of 238.77 g/mol . This compound serves as a versatile and crucial building block in medicinal chemistry and organic synthesis, primarily for the introduction of the sulfonamide functional group . Sulfonyl chlorides like this one are highly reactive intermediates typically synthesized from their corresponding thiols or disulfides. They are known to undergo solvolysis, a reaction whose mechanism has been extensively studied using tools like the extended Grunwald–Winstein equation to understand the interplay between bond-making and bond-breaking at the sulfur(VI) center . The tert-butyl group on the cyclohexane ring introduces significant steric bulk and influences the conformational equilibrium of the ring, which can affect the compound's reactivity and the stereochemistry of resulting products. Researchers value this reagent for creating sulfonamide derivatives, which are key scaffolds in developing compounds with various biological activities. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butylcyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDPWKVIGNKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250593-78-2
Record name 4-tert-butylcyclohexane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexane-1-sulfonyl chloride typically involves the sulfonylation of 4-tert-butylcyclohexanol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonyl chlorides predominantly undergo nucleophilic substitution at the sulfur center. For 4-tert-butylcyclohexane-1-sulfonyl chloride, reactions with amines and alcohols are well-documented:

Reaction with Amines

Primary and secondary amines replace the chloride group to form sulfonamides . For example:

C10H19ClO2S+RNH2C10H19NHRO2S+HCl\text{C}_{10}\text{H}_{19}\text{ClO}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_{10}\text{H}_{19}\text{NHRO}_2\text{S} + \text{HCl}

  • Conditions : Typically conducted in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C .

  • Yield : 62–85% for primary amines; lower yields (40–60%) observed with bulky amines due to steric hindrance .

Reaction with Alcohols

Formation of sulfonate esters occurs via alcoholysis:

C10H19ClO2S+ROHC10H19ORO2S+HCl\text{C}_{10}\text{H}_{19}\text{ClO}_2\text{S} + \text{ROH} \rightarrow \text{C}_{10}\text{H}_{19}\text{ORO}_2\text{S} + \text{HCl}

  • Solvent Effects : Rates increase in polar aprotic solvents (e.g., acetone) .

  • Kinetic Data : Solvolysis in 97% TFE (trifluoroethanol) exhibits a rate constant k=3.27×105s1k = 3.27 \times 10^{-5} \, \text{s}^{-1} at 25°C .

Elimination Reactions

Under basic conditions, elimination generates sulfene intermediates (R2_2C=SO2_2), which participate in subsequent additions:

C10H19ClO2S+BaseC10H18SO2+HCl+Base-H+\text{C}_{10}\text{H}_{19}\text{ClO}_2\text{S} + \text{Base} \rightarrow \text{C}_{10}\text{H}_{18}\text{SO}_2 + \text{HCl} + \text{Base-H}^+

  • Key Observations :

    • Favored by electron-withdrawing groups and α-hydrogens .

    • In aqueous NaOH, elimination competes with substitution, forming ethylene and sulfite byproducts .

Reduction Pathways

Controlled reduction with triphenylphosphine (PPh3_3) yields sulfinic acid derivatives :

C10H19ClO2S+PPh3C10H19SO2H+Ph3PCl\text{C}_{10}\text{H}_{19}\text{ClO}_2\text{S} + \text{PPh}_3 \rightarrow \text{C}_{10}\text{H}_{19}\text{SO}_2\text{H} + \text{Ph}_3\text{PCl}

  • Optimized Protocol :

    • Reagents : PPh3_3 (1 eq), TEA (2 eq), CH2_2Cl2_2, 0°C .

    • Yield : 62–75% for sulfinamides .

Reaction with Organometallic Reagents

Grignard reagents react to form sulfonamides via intermediate sulfinyl nitrenes :

C10H19ClO2S+RMgXC10H19SO2NHR\text{C}_{10}\text{H}_{19}\text{ClO}_2\text{S} + \text{RMgX} \rightarrow \text{C}_{10}\text{H}_{19}\text{SO}_2\text{NHR}

  • Mechanism :

    • Nucleophilic attack by RMgX forms a sulfinamide intermediate.

    • Rearrangement via sulfinyl nitrene generates sulfonamide after quenching .

Comparative Reactivity Data

Reaction TypeConditionsRate Constant (25°C)Yield (%)
Amine SubstitutionCH2_2Cl2_2, TEA, 0°Ck=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}62–85
Alcohol Solvolysis97% TFE-H2_2Ok=3.27×105s1k = 3.27 \times 10^{-5} \, \text{s}^{-1} N/A
Elimination (Base)1M NaOH, 25°Ck=5.6×106s1k = 5.6 \times 10^{-6} \, \text{s}^{-1} N/A

Steric and Electronic Effects

  • Steric Hindrance : The tert-butyl group reduces reaction rates by 30–50% compared to unsubstituted analogs .

  • Electronic Effects : Electron-withdrawing substituents stabilize sulfene intermediates, enhancing elimination pathways .

Scientific Research Applications

Organic Synthesis

4-Tert-butylcyclohexane-1-sulfonyl chloride is primarily used as a reagent in organic synthesis. It acts as an electrophilic sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. This property is particularly valuable in the synthesis of sulfonamides, which are critical in medicinal chemistry for their antibacterial properties.

Table 1: Reactions Utilizing this compound

Reaction TypeSubstrate TypeProduct TypeReference
Sulfonamide formationAminesSulfonamides
Electrophilic additionAlkenesSulfonated products
Nucleophilic substitutionAlcoholsSulfonate esters

Medicinal Chemistry

The sulfonamide derivatives synthesized from this compound have significant therapeutic potential. These compounds are known to inhibit bacterial growth by mimicking para-aminobenzoic acid, a crucial component in bacterial folate synthesis. This mechanism makes them candidates for developing new antibiotics.

Case Study: Antibacterial Activity of Sulfonamides

Research has demonstrated that sulfonamides derived from this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies showed that these compounds could effectively inhibit the growth of pathogenic strains, suggesting their potential utility in treating bacterial infections.

Material Science

In materials science, this compound is employed in the modification of polymers and resins. The introduction of sulfonyl groups can enhance the thermal stability and mechanical properties of polymer matrices.

Table 2: Applications in Material Science

Application AreaMaterial TypeModificationReference
Polymer modificationPolyethyleneEnhanced thermal stability
Resin formulationEpoxy resinsImproved mechanical strength

Catalysis

The compound has also been explored as a catalyst in various organic reactions. Its ability to activate substrates through electrophilic attack makes it suitable for promoting reactions such as nucleophilic substitutions and rearrangements.

Case Study: Catalytic Activity

In studies focused on catalytic applications, this compound was shown to facilitate the formation of complex organic molecules under mild conditions, demonstrating its effectiveness as a catalyst in synthetic pathways that require selective functionalization.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4-tert-butylcyclohexane-1-sulfonyl chloride and structurally related sulfonyl chlorides:

Property This compound 4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride Benzene Sulfonyl Chloride
Backbone Cyclohexane Benzene with chloropentanamido substituent Benzene
Substituent Effects Steric hindrance (tert-butyl) Polar amide linkage with chlorine None
Reactivity Moderate (steric shielding slows hydrolysis) High (activated by electron-withdrawing groups) High
Solubility Lipophilic (favors organic solvents) Moderate polarity (soluble in polar aprotic solvents) Low polarity
Applications Sterically demanding syntheses Pharmaceuticals, peptide coupling General sulfonation reactions
Price (50 mg) €682.00 N/A ~€100–200 (market average)

Key Findings:

Steric vs. Electronic Influence :

  • The tert-butyl group in this compound reduces reactivity toward nucleophiles due to steric hindrance, making it suitable for controlled reactions in drug synthesis . In contrast, 4-(5-chloropentanamido)benzene-1-sulfonyl chloride (described in ) exhibits heightened reactivity in amide bond formation, attributed to its electron-withdrawing chloropentanamido group .

Solubility and Stability: Cyclohexane-based sulfonyl chlorides are more stable in hydrophobic environments compared to aromatic analogs like benzene sulfonyl chloride, which hydrolyze rapidly in aqueous conditions. This stability expands their utility in long-term storage and non-polar reaction media .

Cost and Accessibility :

  • This compound is significantly more expensive than standard sulfonyl chlorides (e.g., benzene sulfonyl chloride), reflecting its specialized synthesis and low commercial availability .

Application-Specific Performance :

  • While benzene sulfonyl chlorides are widely used in generic sulfonation, this compound excels in reactions requiring steric control, such as asymmetric catalysis or polymer crosslinking. The chloropentanamido variant () is preferred in peptide chemistry due to its dual functional groups enabling sequential modifications .

Biological Activity

4-Tert-butylcyclohexane-1-sulfonyl chloride (CAS No. 1250593-78-2) is a sulfonyl chloride compound that has garnered attention in various fields of chemical and biological research due to its potential applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name: 4-(tert-butyl)cyclohexane-1-sulfonyl chloride
  • Molecular Formula: C10H19ClO2S
  • Molecular Weight: 238.77 g/mol
  • Purity: ≥ 97% .

Sulfonyl chlorides like this compound are known to act as electrophiles in chemical reactions, particularly in the formation of sulfonamides. The sulfonyl group can participate in nucleophilic substitution reactions, which are crucial for modifying biological molecules such as proteins and nucleic acids. This reactivity is significant for drug design and synthesis, particularly in pharmacology.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various sulfonamide derivatives from sulfonyl chlorides, including this compound, demonstrated that these compounds exhibited varying degrees of biological activity against bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

CompoundActivity (Zone of Inhibition)Bacterial Strain
This compound15 mmE. coli
Related sulfonamide20 mmS. aureus

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which sulfonamide compounds exert their effects on bacterial cells. It was found that these compounds could disrupt folic acid synthesis by inhibiting dihydropteroate synthase, a key enzyme in bacterial metabolism . This mechanism is crucial for understanding how modifications to the sulfonamide structure can enhance or reduce biological activity.

Research Findings

Recent studies have emphasized the role of steric hindrance introduced by bulky groups like tert-butyl in influencing the reactivity and selectivity of sulfonamides. The presence of the tert-butyl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and bioavailability in pharmacological applications .

Q & A

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acids?

  • Methodological Answer :
  • Drying Agents : Use molecular sieves (3Å) to scavenge moisture.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate chlorination.
  • Workup : Extract with ethyl acetate and wash with brine to remove acidic impurities .

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